molecular formula C16H23ClN2O2 B2395472 tert-butyl 4-(4-chloroanilino)tetrahydro-1(2H)-pyridinecarboxylate CAS No. 401565-95-5

tert-butyl 4-(4-chloroanilino)tetrahydro-1(2H)-pyridinecarboxylate

Cat. No.: B2395472
CAS No.: 401565-95-5
M. Wt: 310.82
InChI Key: JSLCGLDYCFQAPJ-UHFFFAOYSA-N
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Description

tert-butyl 4-(4-chloroanilino)tetrahydro-1(2H)-pyridinecarboxylate: is a chemical compound with the molecular formula C16H23ClN2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate typically involves the reaction of 4-chloroaniline with tert-butyl 4-piperidone-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

Mechanism of Action

The exact mechanism of action of tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate depends on its specific applicationThe compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of its targets .

Comparison with Similar Compounds

Uniqueness: tert-butyl 4-(4-chloroanilino)tetrahydro-1(2H)-pyridinecarboxylate is unique due to the presence of the 4-chloroanilino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLCGLDYCFQAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-(tert-Butoxycarbonyl)-4-piperidone (5.00 g) and 4-chloroaniline (3.05 g) was treated in the same manner as described in Preparation Example 37 to give white powder of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of p-bromochlorobenzene (1.91 g, 9.99 mmol), tert-butyl 4-aminopiperidine-1-carboxylate (2.0 g, 9.99 mmol), palladium acetate (45 mg, 0.2 mmol), (R)-(+)-BINAP (187 mg, 0.3 mmol) and sodium tert-butoxide (1.35 g, 14.0 mmol) in toluene (20 ml) was refluxed under a nitrogen atmosphere for 1 hour. Ethyl acetate and water were added to the reaction mixture while stirring, the insoluble substances were removed by filtration through Celite, and the filtrate was then extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (methylene chloride/methanol=100/1) to afford tert-butyl 4-(4-chlorophenylamino)piperidine-1-carboxylate (2.67 g, yield 86%) as a yellow powder.
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
45 mg
Type
catalyst
Reaction Step One
Quantity
187 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl-4-oxopiperidine-1-carboxylate (1.0 g, 0.005 mmol) in tetrahydrofuran (16 mL) in a microwave reaction vessel were added 4-chloroaniline (640 mg, 0.005 mmol) and sodium triacetoxyboryhidride (3.2 g, 0.015 mmol), followed by irradiating the solution with microwaves at 80° C. for 10 min. The reaction was terminated by the addition of distilled water. The resulting reaction mixture was diluted in ethyl acetate (100 mL) and washed with distilled water (200 mL) to separate an organic solvent layer. The organic solvent layer was dried over anhydrous magnesium sulfate and evaporated at reduced pressure. Isolation and purification of the residue through silica gel chromatography produced tert-butyl-4-(4-chlorophenylamino)piperidine-1-carboxylate (yield: 65%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Using general procedure A, 4-chloroaniline (640 mg, 5.0 mmol) and 1-Boc-4-piperidone (1.0 g, 5.0 mmol) afforded 4-(4-chloro-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester (1.21 g, 78%).
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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